molecular formula C7H8ClNO2S B1592856 5-Chloro-2-(ethylsulfonyl)pyridine CAS No. 859536-33-7

5-Chloro-2-(ethylsulfonyl)pyridine

Cat. No.: B1592856
CAS No.: 859536-33-7
M. Wt: 205.66 g/mol
InChI Key: VMBDRTUOQYTNLE-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylsulfonyl)pyridine is a heterocyclic organic compound with the molecular formula C7H8ClNO2S. It features a pyridine ring substituted with a chloro group at the 5-position and an ethylsulfonyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylsulfonyl)pyridine typically involves the chlorination of 2-(ethylsulfonyl)pyridine. One common method includes the reaction of 2-(ethylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C to ensure the selective chlorination at the 5-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylsulfonyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions to convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

Major Products Formed

Scientific Research Applications

5-Chloro-2-(ethylsulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfonyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylsulfonyl)pyridine: Lacks the chloro substitution, resulting in different reactivity and biological activity.

    5-Chloro-2-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to variations in chemical properties and applications.

    5-Bromo-2-(ethylsulfonyl)pyridine:

Uniqueness

5-Chloro-2-(ethylsulfonyl)pyridine is unique due to the combination of its chloro and ethylsulfonyl substituents, which confer specific chemical reactivity and biological activity. This dual substitution pattern allows for diverse applications in synthetic chemistry and biological research, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

5-chloro-2-ethylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBDRTUOQYTNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630968
Record name 5-Chloro-2-(ethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859536-33-7
Record name 5-Chloro-2-(ethanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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